2,4,7-Trimethyldibenzothiophene
Overview
Description
2,4,7-Trimethyldibenzothiophene is an organic compound with the molecular formula C15H14S. It is a derivative of dibenzothiophene, characterized by the presence of three methyl groups at the 2, 4, and 7 positions on the dibenzothiophene skeleton.
Mechanism of Action
Target of Action
It’s known that this compound is a type of dibenzothiophene, which are often found in crude oil and can be used to determine the maturity of the oil .
Mode of Action
It’s known that the reactivity of this compound is linked to the activity of the sulfur atom, which is higher in 2,4,7-trimethyldibenzothiophene due to the position of the third methyl substitute, located in the para position with respect to the carbon bonded to the sulfur atom .
Biochemical Pathways
It’s known that dibenzothiophenes and their derivatives can have significant geochemical significance in crude oils and source rocks .
Pharmacokinetics
It’s known that this compound is a solid at room temperature and should be stored at -20° c .
Result of Action
It’s known that this compound and its derivatives can be effective in determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the electrostatic potential of this compound shows one effective adsorption site, contributing to its higher reactivity . Moreover, the distribution patterns of this compound and its derivatives can be influenced by the depositional environment and lithology of the source rocks and crude oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings, facilitated by reagents like halogens or nitro compounds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds; reactions often require catalysts and controlled temperatures
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2,4,7-Trimethyldibenzothiophene has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulfur-containing aromatic compounds in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the petroleum industry to assess the maturity of crude oils and source rocks, as well as in the synthesis of advanced materials .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound, lacking the methyl groups, used as a reference in comparative studies.
Phenyldibenzothiophenes: Compounds with phenyl groups attached to the dibenzothiophene core, exhibiting different chemical and physical properties.
Benzo[b]naphthothiophenes: Larger aromatic systems with additional fused rings, used in advanced material synthesis
Uniqueness: 2,4,7-Trimethyldibenzothiophene is unique due to its specific methylation pattern, which influences its reactivity and interaction with other molecules. This distinct structure makes it valuable for studying the effects of methylation on the properties of dibenzothiophene derivatives .
Properties
IUPAC Name |
2,4,7-trimethyldibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWNRDFOOADVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423829 | |
Record name | 2,4,7-trimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216983-03-8 | |
Record name | 2,4,7-trimethyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4,7-Trimethyldibenzothiophene particularly relevant in the context of oil spills and environmental pollution?
A: this compound belongs to a group of compounds called alkylated dibenzothiophenes, which are found in crude oil. These compounds are of concern due to their persistence in the environment and potential toxicity. Understanding the bioaccumulation and degradation of this compound is crucial for assessing its environmental impact and developing effective bioremediation strategies. Research [] has shown that this compound can accumulate in marine organisms like the clam Mactra veneriformis after exposure to oil-suspended particulate matter aggregates (OSAs), highlighting the potential risks associated with oil spills.
Q2: How does the structure of this compound influence its reactivity compared to other alkylated dibenzothiophenes?
A: The position of the methyl groups in this compound significantly impacts its reactivity, particularly in desulfurization reactions. Theoretical calculations and experimental data [] demonstrate that this compound exhibits higher reactivity compared to its isomers (e.g., 1,4,7-trimethyldibenzothiophene and 3,4,7-trimethyldibenzothiophene). This difference is attributed to the specific arrangement of methyl groups influencing the accessibility and electron density of the sulfur atom, which plays a crucial role in the desulfurization process.
Q3: Beyond its environmental impact, does this compound have any biological effects?
A: Research suggests that this compound can impact placental trophoblast cell function []. Specifically, this compound was found to increase estradiol output and tube-like formation (a surrogate for angiogenesis) in placental trophoblast cells, indicating potential disruption of hormonal pathways and placental development. This finding underscores the importance of investigating the potential health effects of exposure to this compound and other alkylated dibenzothiophenes, particularly in vulnerable populations.
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